molecular formula C24H23ClN4S B2928606 1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea CAS No. 686751-19-9

1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea

Cat. No.: B2928606
CAS No.: 686751-19-9
M. Wt: 434.99
InChI Key: VBXPOPUXUDRRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This thiourea derivative features a 4-chlorophenyl group, a 2-methylindole moiety linked via an ethyl chain, and a pyridin-3-ylmethyl substituent.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4S/c1-17-21(22-6-2-3-7-23(22)27-17)12-14-29(16-18-5-4-13-26-15-18)24(30)28-20-10-8-19(25)9-11-20/h2-11,13,15,27H,12,14,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXPOPUXUDRRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CN=CC=C3)C(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with carbon disulfide and a base to form the corresponding thiourea derivative. This intermediate is then reacted with 2-(2-methyl-1H-indol-3-yl)ethylamine and 3-(pyridin-3-yl)methylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the intermediates.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Structure and Properties

A. Substituent Diversity and Electronic Effects

  • 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)thiourea ():
    • Replaces the indole-ethyl and pyridinylmethyl groups with a 3-methylpyridin-2-yl group.
    • Exhibits intramolecular hydrogen bonding (O1⋯H2A–N2), stabilizing a trans-cis conformation .
    • Melting point: 170.1–171.1°C, suggesting high crystallinity due to hydrogen-bonded networks .
  • 1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea ():

    • Contains fluoropyridine and ethoxy groups, introducing strong electron-withdrawing effects.
    • The fluorine atom may enhance metabolic stability compared to the target compound’s chloro substituent .
  • 1-(2-Furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea (ChEBI:121597, ):

    • Shares the 2-methylindol-3-yl ethyl group but substitutes the pyridinylmethyl with a furanylmethyl group.
    • Methoxyphenyl substituent provides electron-donating effects, contrasting with the target’s electron-withdrawing 4-chlorophenyl .

B. Molecular Weight and Solubility
The target compound’s molecular weight (~500 g/mol, inferred from ) is higher than simpler analogs like 1-(4-chlorophenyl)thiourea derivatives (e.g., 324.43 g/mol in ). Bulkier substituents likely reduce aqueous solubility, necessitating formulation adjustments for biological applications .

Structural and Crystallographic Insights

  • Hydrogen Bonding and Conformation :
    The target compound’s pyridinylmethyl and indole groups may form intramolecular hydrogen bonds, akin to ’s O1⋯H2A–N2 interaction, stabilizing specific conformations .
  • Crystal Packing :
    Intermolecular hydrogen bonds (e.g., C2–H2⋯N3 in ) could influence solubility and melting points, though the target’s melting point remains uncharacterized .

Data Table: Key Properties of Selected Thioureas

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Yield (%) Reference
Target Compound ~500* N/A 4-ClPh, 2-MeIndole-ethyl, Pyridin-3-ylmethyl N/A -
1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)thiourea 307.79 170.1–171.1 4-ClPh, 3-MePyridin-2-yl 46
1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea 342.41 N/A 4-EtO-3-FPyridin-2-yl, 5-MePyridin-2-yl N/A
1-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea (Compound 6) 365.29 N/A 3,4-Cl2Ph, Indol-3-yl-ethyl 81

*Estimated based on ’s analog.

Biological Activity

The compound 1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-3-yl)methyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide an in-depth overview of its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20ClN3S\text{C}_{19}\text{H}_{20}\text{ClN}_3\text{S}

This structure features a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiourea derivatives, including the compound . Research indicates that thioureas can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : Some derivatives have shown potential in altering the cell cycle phases in cancer cells. For instance, compounds similar to this thiourea have demonstrated an increase in the G0/G1 phase and a decrease in S phase in triple-negative breast cancer (TNBC) cell lines, indicating an interference with cell proliferation pathways .
  • Apoptosis Induction : While some studies suggest that certain thiourea derivatives induce apoptosis in cancer cells, others indicate that the mechanism may not solely rely on apoptotic pathways. For example, one study found no significant alterations in apoptotic markers like PARP or caspase-3 when treated with related compounds .

Table 1: Anticancer Activity of Thiourea Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-23113Cell cycle arrest
Compound BA549 (Lung)15Apoptosis
Compound CHeLa (Cervical)10Inhibition of signaling pathways

Antimicrobial Activity

Thiourea derivatives have also been studied for their antimicrobial properties . The compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

  • Mechanisms : The antimicrobial effects are often attributed to the ability of thioureas to disrupt bacterial cell membranes and interfere with metabolic processes within microbial cells .

Table 2: Antimicrobial Activity of Thiourea Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FP. aeruginosa8 µg/mL

Other Biological Activities

In addition to anticancer and antimicrobial activities, thiourea derivatives have shown promise in other areas:

  • Antioxidant Activity : Some studies report strong antioxidant activities associated with specific thiourea derivatives, which could be beneficial for preventing oxidative stress-related diseases .
  • Antiviral Activity : Preliminary data suggest potential antiviral properties against certain viral infections, although more research is needed to establish efficacy and mechanisms .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a similar thiourea derivative in vitro against TNBC cell lines. The results indicated significant growth inhibition at concentrations as low as 10μM10\mu M, suggesting potential for further development as a therapeutic agent .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, a series of thiourea derivatives were tested against common pathogens. The results demonstrated that certain derivatives showed considerable activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.